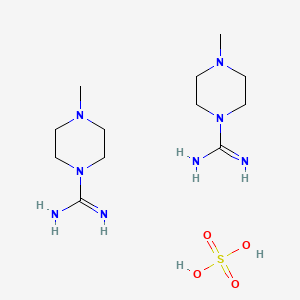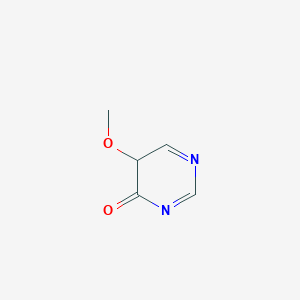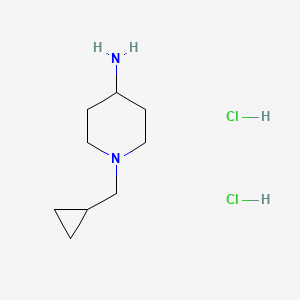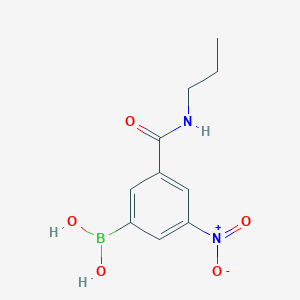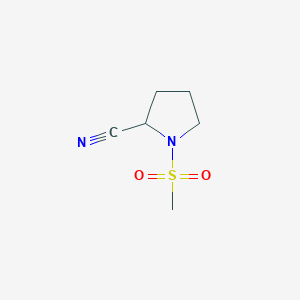
1-(甲磺酰基)吡咯烷-2-腈
描述
1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H10N2O2S and a molecular weight of 174.22 .
Molecular Structure Analysis
The molecular structure of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is represented by the SMILES stringCS(=O)(=O)N1CCCC1C(O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile include its molecular formula (C6H10N2O2S) and molecular weight (174.22) .科学研究应用
化学和生物学性质
在 1-(甲磺酰基)吡咯烷-2-腈等化合物中发现的饱和五元吡咯烷环,广泛用于药物化学中,用于设计治疗人类疾病的化合物。它的流行源于由于 sp^3 杂化有效探索药效团空间的能力,它对分子的立体化学的贡献,以及由于环的非平面性而增加的三维覆盖——一种称为“假旋转”的现象。这篇综述重点介绍了吡咯烷支架在药物发现中的多功能性,包括其衍生物如吡咯利嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮,在产生具有靶向选择性的生物活性分子中的作用。吡咯烷衍生物的结构和立体异构变异显着影响它们的生物活性,使它们在设计具有不同生物学特征的新化合物方面具有价值 (Petri 等人,2021 年)。
环境影响和处理方法
全氟辛烷磺酸 (PFOS) 和全氟辛酸 (PFOA) 等全氟化合物突出了类似化学结构衍生物的环境持久性。这些化合物由于广泛用于工业和消费品中,对健康和环境构成重大风险。最近的研究重点关注了解它们的发育毒性、环境归趋以及从水体中有效去除的方法。PFOS 和 PFOA 在环境中的持久性导致监管审查增加以及新处理技术(包括吸附和高级氧化工艺)的开发,以减轻它们的影响 (Lau 等人,2004 年), (Kucharzyk 等人,2017 年)。
材料科学和聚合物研究
1-(甲磺酰基)吡咯烷-2-腈中的砜和腈官能团为化学改性提供了途径,这对于开发具有特定特性的聚合物至关重要。在材料科学中,此类改性对于增强纳滤膜和其他基于聚合物的技术性能至关重要。已经探索了磺化和羧化等化学和物理化学改性方法,以增加膜的亲水性,从而提高它们在各种应用中的性能。这项工作强调了官能团操作在设计具有理想特性的先进材料中的重要性 (Bruggen,2009 年)。
作用机制
Pyrrolidine Compounds
Pyrrolidine is a class of organic compounds that contain a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Sulfonyl Compounds
Sulfonyl compounds, such as “1-(Methylsulfonyl)pyrrolidine-2-carbonitrile”, contain a sulfonyl functional group. This group is known for its ability to form stable, covalent bonds with other elements, including nitrogen, oxygen, and carbon. This makes sulfonyl compounds versatile in chemical reactions and potentially useful in pharmaceutical applications .
生化分析
Cellular Effects
1-(Methylsulfonyl)pyrrolidine-2-carbonitrile influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile in research applications .
Transport and Distribution
Within cells and tissues, 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYATXHXDDTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





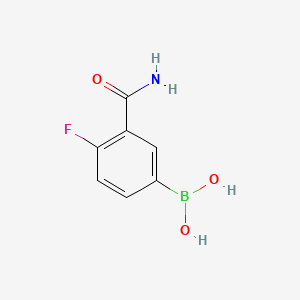

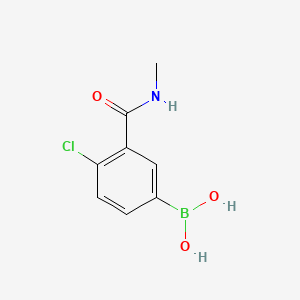
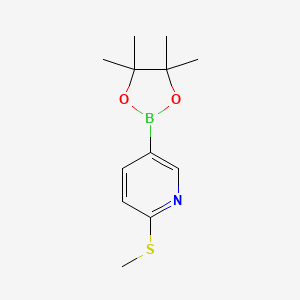
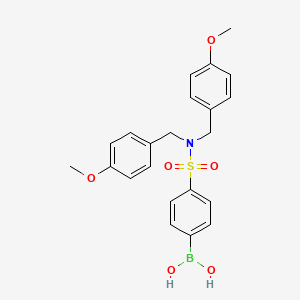
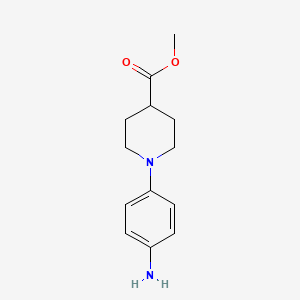
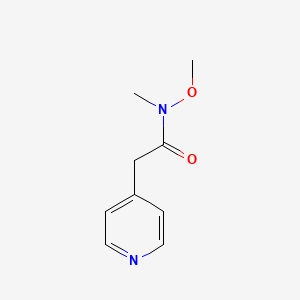
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
